molecular formula C11H9NO2 B15221480 1-(6-Hydroxyisoquinolin-1-yl)ethanone

1-(6-Hydroxyisoquinolin-1-yl)ethanone

Cat. No.: B15221480
M. Wt: 187.19 g/mol
InChI Key: PXTXTLBAOMDTNI-UHFFFAOYSA-N
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Description

1-(6-Hydroxyisoquinolin-1-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a hydroxy group at the 6-position of the isoquinoline ring and an ethanone group at the 1-position. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxyisoquinolin-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydroxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 1-(6-oxoisoquinolin-1-yl)ethanone.

    Reduction: Formation of 1-(6-hydroxyisoquinolin-1-yl)ethanol.

    Substitution: Formation of 1-(6-alkoxyisoquinolin-1-yl)ethanone or 1-(6-acetoxyisoquinolin-1-yl)ethanone.

Scientific Research Applications

1-(6-Hydroxyisoquinolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(Isoquinolin-1-yl)ethanone: Lacks the hydroxy group at the 6-position, resulting in different chemical and biological properties.

    6-Hydroxyisoquinoline: Lacks the ethanone group, affecting its reactivity and applications.

    1-(6-Methoxyisoquinolin-1-yl)ethanone: Contains a methoxy group instead of a hydroxy group, leading to variations in its chemical behavior.

Uniqueness: 1-(6-Hydroxyisoquinolin-1-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(6-hydroxyisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-7(13)11-10-3-2-9(14)6-8(10)4-5-12-11/h2-6,14H,1H3

InChI Key

PXTXTLBAOMDTNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)O

Origin of Product

United States

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